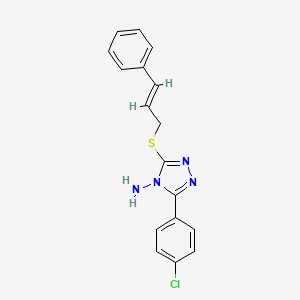

3-(4-Tert-butylphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of 1,2,4-triazoles , which are five-membered heterocyclic compounds containing three nitrogen atoms and one carbon atom. The specific structure of this compound includes a triazole ring, a tert-butylphenyl group, and a thioether linkage. Let’s break it down:

Triazole Ring: The ring is an aromatic heterocycle with three nitrogen atoms and two double bonds. It imparts unique properties to the compound.

Tert-Butylphenyl Group: The tert-butylphenyl group (4-tert-butylphenyl) is attached to the triazole ring. It provides steric hindrance and influences the compound’s reactivity.

Thioether Linkage: The sulfur atom in the thioether group (2-methylbenzylthio) connects to the triazole ring. Thioethers often exhibit interesting biological activities.

Preparation Methods

Synthetic Routes::

Triazole Synthesis: The compound can be synthesized via a between an azide and an alkyne. For example, reacting an azide derivative with an alkyne in the presence of a copper catalyst yields the triazole ring.

Thioether Formation: The thioether linkage can be introduced by reacting an alkyl halide (e.g., 2-methylbenzyl chloride) with a thiol (e.g., sodium thiomethoxide).

Industrial Production:: Industrial-scale production typically involves multistep synthesis, optimization, and purification. Specific conditions and proprietary methods may vary depending on the manufacturer.

Chemical Reactions Analysis

Reactions::

Oxidation: The compound may undergo oxidation at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction of the triazole ring or thioether linkage can occur.

Substitution: Substitution reactions at the phenyl group or the triazole ring are possible.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

- Oxidation: Sulfoxides or sulfones.

- Reduction: Reduced triazole or thioether derivatives.

- Substitution: Alkylated or arylated products.

Scientific Research Applications

Medicinal Chemistry: Investigating potential drug candidates due to the triazole’s bioactivity.

Pesticides and Agrochemicals: Developing novel compounds for crop protection.

Materials Science: Exploring applications in polymers, sensors, and catalysis.

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are no direct analogs with the exact substitution pattern, we can compare it to other triazoles and thioethers. Notable compounds include:

1,2,4-Triazole: A simpler triazole with diverse applications.

Benzylthioethers: Similar thioether-containing compounds.

: Example of click chemistry: Huisgen, R. (1963). “1,3-Dipolar Cycloadditions. Past and Future”. Angewandte Chemie International Edition, 2(10), 565–598. DOI: 10.1002/anie.196305651 : Thioether synthesis: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley. : Triazole applications: Kappe, C. O. (2004). “Click Chemistry in Peptide Science.” European Journal of Organic Chemistry

Properties

CAS No. |

676152-78-6 |

|---|---|

Molecular Formula |

C20H24N4S |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

3-(4-tert-butylphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C20H24N4S/c1-14-7-5-6-8-16(14)13-25-19-23-22-18(24(19)21)15-9-11-17(12-10-15)20(2,3)4/h5-12H,13,21H2,1-4H3 |

InChI Key |

FAISEMHDUFAVNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Tert-butylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010615.png)

![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12010617.png)

![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12010622.png)

![1-[2-(Methylamino)phenyl]-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one](/img/structure/B12010633.png)

![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B12010653.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12010661.png)

![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)